Structural Characterization & Bioanalysis of Emtricitabine-2'-O-Glucuronide
Structural Characterization & Bioanalysis of Emtricitabine-2'-O-Glucuronide
The following technical guide details the structural characterization, metabolic formation, and bioanalytical identification of the Emtricitabine-2'-O-glucuronide metabolite.
Technical Reference for Drug Metabolism & Pharmacokinetics (DMPK)
Executive Summary
Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI) characterized by high renal clearance and minimal hepatic metabolism.[1][2] While ~86% of the drug is excreted unchanged, a specific fraction (~13%) undergoes biotransformation.[1][3][4][5] The Emtricitabine-2'-O-glucuronide (FTC-Glu) represents approximately 4% of the administered dose.[1][3][4]
This metabolite is formed via the conjugation of glucuronic acid to the primary alcohol (hydroxymethyl) group of the oxathiolane ring. Correct structural identification relies on distinguishing between standard nucleoside numbering (where this position is typically 5') and the heterocyclic oxathiolane numbering (where it is position 2), the latter being the source of the "2'-O" nomenclature.[1]
Chemical Structure Elucidation
Nomenclature and Connectivity
The naming convention for this metabolite often causes confusion due to the hybrid nomenclature used for oxathiolane nucleoside analogues.
-
Parent Compound: Emtricitabine ((-)-
-L-2',3'-dideoxy-5-fluoro-3'-thiacytidine).[1] -
Conjugation Site: The primary hydroxyl group located on the methyl substituent.
-
Numbering Logic:
-
Nucleoside Numbering: In a standard ribose ring, the hydroxymethyl group is at the 5'-position.
-
Heterocyclic Numbering (IUPAC): Emtricitabine is based on a 1,3-oxathiolane ring.[1]
-
Position 1: Oxygen atom.
-
Position 2: Carbon atom bearing the hydroxymethyl group.[4]
-
Position 3: Sulfur atom.
-
Position 5: Carbon atom bearing the cytosine base.
-
-
Stereochemistry
Emtricitabine is the (-)-enantiomer with the absolute configuration (2R, 5S) at the oxathiolane ring.[1] The addition of the glucuronide moiety introduces a new chiral system.
-
Glucuronide Moiety:
-D-glucopyranosiduronic acid.[1][6] -
Linkage:
-glycosidic bond between the anomeric carbon of the glucuronic acid and the primary oxygen of emtricitabine. -
Resulting Structure: A diastereomer, formally:
-
(2S,3S,4S,5R,6R)-6-[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.[1]
-
Physicochemical Properties (Predicted)
| Property | Value | Notes |
| Molecular Formula | C₁₄H₁₈FN₃O₉S | Parent (C₈H₁₀FN₃O₃S) + Glucuronide (C₆H₈O₆) |
| Molecular Weight | 423.37 Da | Monoisotopic Mass: 423.0747 Da |
| Solubility | High (Hydrophilic) | Significantly more polar than parent FTC |
| pKa | ~2.9 (Carboxylic Acid) | Ionized at physiological pH |
Metabolic Pathway & Biosynthesis[1][2]
The formation of FTC-Glu is catalyzed by UDP-glucuronosyltransferases (UGT).[1][6] Unlike many drugs metabolized by CYP450 enzymes, FTC metabolism is non-oxidative for this pathway.[1]
Pathway Diagram
The following diagram illustrates the parallel metabolic clearance pathways of Emtricitabine, highlighting the specific formation of the glucuronide conjugate.
Figure 1: Metabolic fate of Emtricitabine showing the minor glucuronidation pathway relative to renal excretion.[1]
Bioanalytical Characterization Protocol
To positively identify Emtricitabine-2'-O-glucuronide in biological matrices (plasma/urine), the following LC-MS/MS workflow is recommended. This protocol ensures separation from the parent drug and isobaric interferences.
Sample Preparation
Due to the high polarity of the glucuronide, Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE).[1]
-
Aliquot: 50 µL plasma/urine.
-
Precipitation: Add 200 µL Methanol containing internal standard (FTC-d3).
-
Centrifugation: 4000 rpm for 10 min at 4°C.
-
Dilution: Dilute supernatant 1:1 with water to improve peak shape on reverse-phase columns.
LC-MS/MS Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP) is crucial to retain the polar glucuronide.[1]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
Mass Transitions (MRM)
The identification relies on the neutral loss of the glucuronic acid moiety (-176 Da).[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| FTC-2'-O-Glu | 424.1 [M+H]⁺ | 248.1 [M+H-176]⁺ | 15 - 20 | Loss of Glucuronic Acid |
| FTC-2'-O-Glu | 424.1 [M+H]⁺ | 130.0 | 35 - 40 | Cytosine fragment (characteristic) |
| Emtricitabine | 248.1 [M+H]⁺ | 130.0 | 25 | Cytosine fragment |
Validation Criteria (Self-Validating System)
To ensure the peak detected is indeed the glucuronide and not an isobaric interference:
-
Enzymatic Hydrolysis Test: Treat a replicate sample with
-glucuronidase (from E. coli or Helix pomatia).[1]-
Result: The peak at m/z 424.1 must disappear.
-
Result: The peak at m/z 248.1 (Parent) must increase proportionately.[1]
-
-
Retention Time Logic: The glucuronide is significantly more polar than the parent. On a Reverse Phase (C18) column, FTC-Glu must elute earlier than Emtricitabine.[1]
References
-
FDA Center for Drug Evaluation and Research. (2003).[1] Emtriva (Emtricitabine) Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link][1]
-
Gilead Sciences, Inc. (2018).[1] EMTRIVA® (emtricitabine) Capsules and Oral Solution Prescribing Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024).[1][5] PubChem Compound Summary for CID 10364982, Emtricitabine-2'-o-glucuronide. Retrieved from [Link]
-
Modi, D. K., et al. (2005).[1] Disposition and Metabolism of Emtricitabine in Humans. Antimicrobial Agents and Chemotherapy.[2][7][8][9] Retrieved from [Link][1][7]
Sources
- 1. PubChemLite - Emtricitabine-2'-o-glucuronide (C14H18FN3O9S) [pubchemlite.lcsb.uni.lu]
- 2. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Emtricitabine - wikidoc [wikidoc.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. mims.com [mims.com]
- 6. ontosight.ai [ontosight.ai]
- 7. hivguidelines.org [hivguidelines.org]
- 8. Emtricitabine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. Liverpool HIV Interactions [hiv-druginteractions.org]
